[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
CAS No.: 380475-07-0
Cat. No.: VC4190475
Molecular Formula: C28H19FN2O4
Molecular Weight: 466.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380475-07-0 |
|---|---|
| Molecular Formula | C28H19FN2O4 |
| Molecular Weight | 466.468 |
| IUPAC Name | [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C28H19FN2O4/c1-34-25-14-9-18(15-20(17-30)27(32)31-22-12-10-21(29)11-13-22)16-26(25)35-28(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,1H3,(H,31,32)/b20-15+ |
| Standard InChI Key | CFUIBPWYQNVYSG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic compound with significant interest in medicinal chemistry and materials science. Its molecular formula is C28H19FN2O4, and it is classified as an aromatic carboxylate due to the presence of both naphthalene and carboxylate functional groups.
Synthesis of [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
The synthesis of this compound typically involves multi-step organic reactions. Traditional methods may include Suzuki-Miyaura coupling or other cross-coupling reactions to form carbon-carbon bonds. Recent advancements in computational chemistry have enhanced synthetic pathway design, allowing for more efficient and predictable synthesis routes.
Synthetic Pathways
| Method | Description | Advantages |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and organoboron compounds. | High yield, mild conditions. |
| Retrosynthetic Analysis | Uses computational tools to design synthesis pathways from the target molecule. | Efficient, predictive. |
Chemical Reactions
This compound can undergo various chemical reactions, influenced by its substituents. The fluorine atom enhances electrophilicity, making adjacent carbon atoms susceptible to nucleophilic attack.
Types of Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces oxygen-containing functional groups. |
| Reduction | Removes oxygen or adds hydrogen. |
| Substitution | Replaces one functional group with another. |
Mechanism of Action and Applications
Understanding the mechanism of action requires insights into its biological targets. Compounds with similar structures interact with specific enzymes or receptors, and computational modeling can predict binding interactions and affinities.
Potential Applications
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Interacts with enzymes or receptors, potentially influencing biological pathways. |
| Materials Science | Unique properties make it suitable for advanced materials development. |
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